2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide
Overview
Description
2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide, also known as CBTPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBTPB is a small molecule that belongs to the class of benzamides and is structurally related to the antipsychotic drug, clozapine. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. The compound has also been shown to interact with other neurotransmitter systems, including the serotonin and glutamate systems. 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide may also modulate the activity of ion channels and transporters in the brain.
Biochemical and Physiological Effects:
2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that the compound can increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognition and motivation. 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide has also been shown to improve working memory and attention in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide is that it is a small molecule that can easily penetrate the blood-brain barrier and reach its target sites in the brain. This makes it an attractive compound for studying the dopamine system and its potential therapeutic applications. However, 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide has limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide. One area of interest is the development of more potent and selective compounds that can target specific dopamine receptors and have fewer side effects. Another direction is the investigation of 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide as a potential treatment for other cognitive disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the long-term effects of 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide and its potential toxicity.
Scientific Research Applications
2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide has been studied extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is its use as a modulator of the dopamine system. Studies have shown that 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide can increase dopamine release in the brain and improve cognitive function in animal models. This has led to the investigation of 2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide as a potential treatment for cognitive disorders such as schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-10-21-19(24)16-8-3-4-9-17(16)22-18(23)13-25-12-14-6-5-7-15(20)11-14/h3-9,11H,2,10,12-13H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNEABIBPNRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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